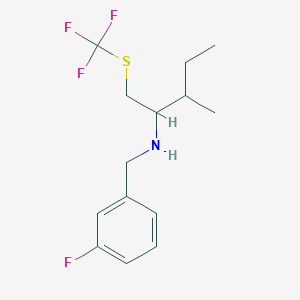
(3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine typically involves multiple steps, including the introduction of the fluoro-benzyl group and the trifluoromethylsulfanylmethylbutyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may involve nucleophilic substitution reactions, where a suitable nucleophile attacks an electrophilic carbon center, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, stringent quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and interactions, particularly in the development of new pharmaceuticals or bioactive compounds.
Industry: It can be used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties.
Mécanisme D'action
The mechanism of action of (3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorinated aromatic structures.
(NH4)2S: A compound with sulfur and nitrogen elements, showcasing different bonding patterns.
Uniqueness
(3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specialized chemical reactivity and stability.
Propriétés
Formule moléculaire |
C14H19F4NS |
|---|---|
Poids moléculaire |
309.37 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-3-methyl-1-(trifluoromethylsulfanyl)pentan-2-amine |
InChI |
InChI=1S/C14H19F4NS/c1-3-10(2)13(9-20-14(16,17)18)19-8-11-5-4-6-12(15)7-11/h4-7,10,13,19H,3,8-9H2,1-2H3 |
Clé InChI |
NABZIKKZFWKCEL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CSC(F)(F)F)NCC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


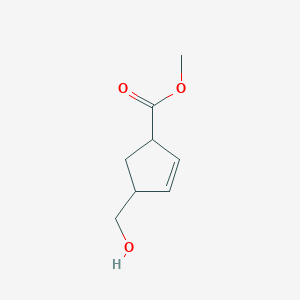

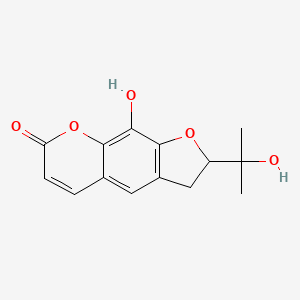
![4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid](/img/structure/B15094822.png)
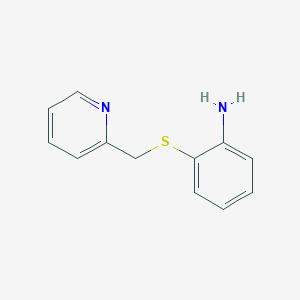
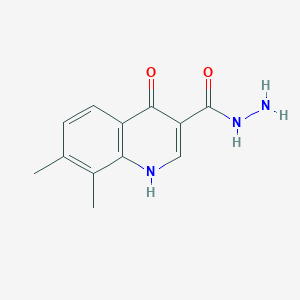
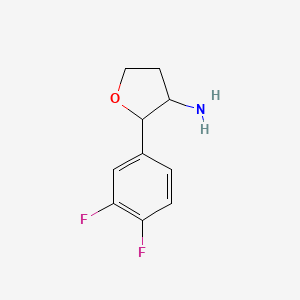
![4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B15094872.png)
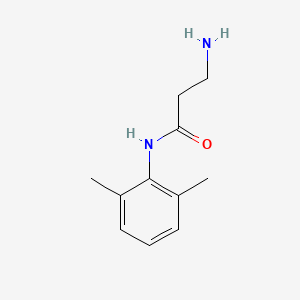
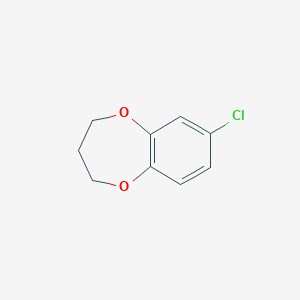

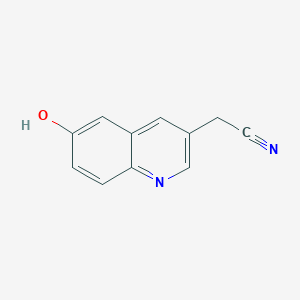
amine](/img/structure/B15094898.png)

